molecular formula C8H8N2O4 B2539041 3-(5-Nitropyridin-2-yl)propanoic acid CAS No. 119711-30-7

3-(5-Nitropyridin-2-yl)propanoic acid

Cat. No. B2539041
CAS RN: 119711-30-7
M. Wt: 196.162
InChI Key: CKNRIXTYAIWEMV-UHFFFAOYSA-N
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Description

3-(5-Nitropyridin-2-yl)propanoic acid, also known as NPPA, is a chemical compound that belongs to the pyridine family. It has a molecular formula of C8H8N2O4 and a molecular weight of 196.162 .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 3-(5-Nitropyridin-2-yl)propanoic acid consists of a pyridine ring attached to a propanoic acid group . The InChI key for this compound is HAQMFRLYNNBJHX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Scientific Research Applications

Fluorescence Derivatisation and Sensing Applications

  • Fluorescence Derivatisation of Amino Acids : A study describes the coupling of naphthalene-1-ylamino propanoic acid to amino acids for fluorescence derivatisation, creating strongly fluorescent derivatives. These derivatives, when condensed with specific reagents, exhibit strong fluorescence in biological assays, suggesting potential applications in biochemical and medical research for fluorescence tagging and sensing (Frade, Barros, Moura, & Gonçalves, 2007) source.

Molecular Electronics and Diode Applications

  • Programmable Molecular Diode : A nitro-substituted compound demonstrated charge-induced conformational switching and rectifying behavior. This suggests its application in molecular electronics, specifically as a memory device or nano-actuator, highlighting the versatility of nitro-substituted compounds in nanotechnology and electronics (Derosa, Guda, & Seminario, 2003) source.

Heterogeneous Catalysis

  • Metal-Organic Frameworks (MOFs) as Catalysts : The assembly of nitro-substituted benzenetricarboxylic acid with Cu(II) leads to a new MOF, demonstrating efficiency as a recyclable heterogeneous catalyst for specific organic transformations. This underscores the utility of nitro-substituted compounds in creating catalysts for chemical synthesis (Zhao, Deng, Ma, Ji, & Wang, 2013) source.

Environmental Sensing and Green Chemistry

  • Sensing of Environmental Contaminants : A coordination polymer based on a carboxybiphenyl-ylmethylphosphonic acid derivative has been shown to act as an efficient sensor for hazardous environmental contaminants, such as nitrobenzene and dichromate anions. This highlights potential environmental monitoring applications of related compounds (Kan & Wen, 2017) source.

Nitrotoxins and Metabolism

  • Toxicity and Metabolism of Nitrotoxins : Studies on glycosides of nitro-substituted propanols and their esters, found in forages, detail their metabolic pathways and toxic effects on livestock, offering insights into the biochemical and environmental implications of nitro-substituted compounds (Anderson, Majak, Rassmussen, Callaway, Beier, Nisbet, & Allison, 2005) source.

Safety and Hazards

The safety data sheet for a similar compound, 3-[(5-nitropyridin-2-yl)amino]propanoic acid, indicates that it may cause skin burns, eye damage, and respiratory irritation . The hazard statements include H302, H312, H332, and the precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

3-(5-nitropyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-8(12)4-2-6-1-3-7(5-9-6)10(13)14/h1,3,5H,2,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNRIXTYAIWEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Nitropyridin-2-yl)propanoic acid

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